4-Ethoxy-2-fluoro-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-fluoro-3-methoxypyridine is an organic compound with the molecular formula C8H10FNO2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with fluorine, ethoxy, and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Industrial Production Methods
Industrial production of 4-Ethoxy-2-fluoro-3-methoxypyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high yields and purity of the final product, which may involve multiple purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor® for fluorination reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts for Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-fluoro-3-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar structure but lacks the ethoxy group.
4-Ethoxy-3-methoxypyridine: Similar structure but lacks the fluorine atom.
Uniqueness
4-Ethoxy-2-fluoro-3-methoxypyridine is unique due to the combination of fluorine, ethoxy, and methoxy groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals .
Eigenschaften
CAS-Nummer |
1184172-43-7 |
---|---|
Molekularformel |
C8H10FNO2 |
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
4-ethoxy-2-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C8H10FNO2/c1-3-12-6-4-5-10-8(9)7(6)11-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VVMYMEXNMJHMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=NC=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.